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Compound of Interest

Compound Name: Dalbergioidin

Cat. No.: B157601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dalbergioidin is a naturally occurring isoflavanone, a class of flavonoids known for their

diverse biological activities.[1] It is classified as a phytoalexin, an antimicrobial compound

synthesized by plants in response to stress, particularly within the Fabaceae (legume) family.[2]

Found in various plants such as Uraria crinita, Lespedeza cyrtobotrya, and Dalbergia species,

Dalbergioidin has garnered interest in the scientific community for its potential therapeutic

applications.[3][4] This technical guide provides a comprehensive overview of the

physicochemical properties of Dalbergioidin, details relevant experimental methodologies, and

visualizes its interaction with a key biological signaling pathway, serving as a critical resource

for researchers in pharmacology and drug discovery.

Physicochemical Data
The physicochemical properties of a compound are fundamental to understanding its behavior

in biological systems, influencing everything from solubility and absorption to receptor binding

and metabolism. The properties of Dalbergioidin are summarized below.
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Property Value Source(s)

Molecular Formula C₁₅H₁₂O₆ [2][5][6][7]

Molecular Weight 288.25 g/mol [2][5][6]

Physical Description Powder [5]

Melting Point Not Available [2]

Water Solubility
Practically insoluble; 0.38 g/L

(Predicted by ALOGPS)
[1][2][7]

Organic SolventSolubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[5]

logP (Octanol-WaterPartition

Coefficient)

2.06 (Predicted by

ALOGPS)2.42 (Predicted by

ChemAxon)

[1][7]

pKa (Strongest Acidic) 7.88 (Predicted by ChemAxon) [1][7]

Polar Surface Area 107.22 Å² [1]

Hydrogen BondDonor Count 4 [1]

Hydrogen BondAcceptor

Count
6 [1]

Rotatable Bond Count 1 [1]

Refractivity 73.66 m³·mol⁻¹ [1]

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-

dihydroxy-2,3-dihydrochromen-

4-one

[7]

CAS Number 30368-42-4 [2][5]

Biological Activity and Signaling Pathway
Modulation
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Dalbergioidin has been demonstrated to possess significant biological activity, notably as a

tyrosinase inhibitor and a modulator of the Transforming Growth Factor-β (TGF-β) signaling

pathway.

Inhibition of Tyrosinase
Dalbergioidin exhibits inhibitory activity against tyrosinase, a key enzyme in melanin

biosynthesis.[4] Studies have shown it acts as a noncompetitive inhibitor with an IC₅₀ value of

20 mM.[4] This property makes it a compound of interest for applications in dermatology and

cosmetology for treating hyperpigmentation disorders.

Modulation of the TGF-β Signaling Pathway
In the context of renal fibrosis, Dalbergioidin has been shown to exert a protective effect by

suppressing the TGF-β signaling pathway.[1][2] TGF-β is a critical mediator in the development

of fibrosis. Dalbergioidin intervenes in this pathway by significantly decreasing the

phosphorylation of Smad3, a key downstream effector, and upregulating Smad7, an antagonist

of TGF-β signaling.[1] This mechanism effectively mitigates the fibrogenic cascade.
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Click to download full resolution via product page

Dalbergioidin's inhibitory effect on the canonical TGF-β/Smad signaling pathway.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for assessing the properties and activities of Dalbergioidin.

Protocol 1: Determination of Aqueous Solubility (Shake-
Flask Method)
The shake-flask method is a standard approach for determining the solubility of a compound in

a specific solvent.

Preparation: Add an excess amount of Dalbergioidin powder to a known volume of purified

water (e.g., 10 mg in 5 mL) in a sealed, clear glass vial. The excess solid is necessary to

ensure saturation.

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using

a mechanical shaker or orbital incubator for a prolonged period (typically 24-72 hours) to

ensure equilibrium is reached.

Phase Separation: After agitation, allow the vial to stand undisturbed to let the undissolved

solid settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15

minutes) to pellet the excess solid.

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant,

ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g.,

methanol, DMSO) to a concentration within the linear range of the analytical method.

Quantification: Analyze the concentration of Dalbergioidin in the diluted sample using a

validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Calculation: Calculate the original concentration in the supernatant, accounting for the

dilution factor. This value represents the equilibrium solubility of Dalbergioidin at the

specified temperature.
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Protocol 2: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is commonly used to screen for tyrosinase inhibitors.[3]

Reagent Preparation:

Prepare a phosphate buffer solution (PBS), typically 100 mM at pH 6.8.

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in PBS.

Prepare a stock solution of the substrate, L-DOPA (e.g., 2 mg/mL), in PBS.

Prepare stock solutions of Dalbergioidin at various concentrations in a suitable solvent

(e.g., DMSO) and a positive control inhibitor like kojic acid.

Assay Procedure (96-well plate format):

To each well, add 80 µL of PBS.

Add 20 µL of the Dalbergioidin solution (or solvent for the control) at different final

concentrations.

Add 40 µL of the tyrosinase enzyme solution (e.g., final concentration of 250 U/mL).

Pre-incubate the plate at room temperature (25°C) for 10 minutes.

Reaction Initiation and Measurement:

Initiate the enzymatic reaction by adding 80 µL of the L-DOPA substrate solution to each

well.

Immediately measure the absorbance at a wavelength corresponding to dopachrome

formation (typically ~475-490 nm) using a microplate reader.

Take kinetic readings every minute for 20-30 minutes.

Data Analysis:
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Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve

for each concentration.

Calculate the percentage of inhibition for each Dalbergioidin concentration using the

formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine

the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the assay is

repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor,

followed by analysis using Lineweaver-Burk or Dixon plots.[3]

Conclusion
Dalbergioidin is a flavonoid with a well-defined chemical structure and a growing body of

evidence supporting its biological significance. Its physicochemical profile, characterized by low

water solubility and moderate lipophilicity, presents both challenges and opportunities for drug

development, suggesting that formulation strategies may be key to enhancing its bioavailability.

Its demonstrated activities as a tyrosinase inhibitor and a modulator of the TGF-β pathway

highlight its potential as a lead compound for developing novel therapeutics. The data and

protocols presented in this guide offer a foundational resource for scientists aiming to explore

the full potential of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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